Gibberellin A6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-8-5-17-7-18(8,23)4-3-10(17)19-6-9-13(24-9)16(2,15(22)25-19)12(19)11(17)14(20)21/h9-13,23H,1,3-7H2,2H3,(H,20,21)/t9-,10+,11+,12+,13-,16-,17-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBWKKYPKJHUKD-UQJCXHNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3C(C45CC(=C)C(C4)(CCC5C3(CC6C1O6)OC2=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H]3[C@@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5[C@@]3(C[C@H]6[C@@H]1O6)OC2=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19147-78-5 | |
| Record name | Gibberellin A6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19147-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biosynthesis and Metabolic Pathways of Gibberellin A6
General Gibberellin Biosynthesis Pathway Overview
The production of all gibberellins (B7789140), including Gibberellin A6 (GA6), begins with a common pathway that can be divided into three main stages based on location within the plant cell: the plastid, the endoplasmic reticulum, and the cytosol. wikipedia.orgsteberlab.orgnih.govslideshare.net
The journey begins in the plastids, where the diterpenoid precursor, trans-geranylgeranyl diphosphate (B83284) (GGPP), is synthesized. wikipedia.orgnih.gov Through the action of two distinct terpene cyclases, GGPP is converted into the tetracyclic hydrocarbon, ent-kaurene (B36324). duke.edu This two-step cyclization is the first committed step in GA biosynthesis. duke.edu
ent-Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the initial cyclization of GGPP to form ent-copalyl diphosphate (CDP). wikipedia.orgduke.edu
ent-Kaurene Synthase (KS): Subsequently, KS acts on CDP to produce ent-kaurene. wikipedia.orgduke.edu
These initial reactions are highly regulated and occur within the plastids of various plant tissues, including actively growing regions and mature leaves. duke.eduslu.se The synthesis of ent-kaurene is a critical control point, with CPS often being the rate-limiting enzyme. slu.se
Following its synthesis in the plastid, ent-kaurene is transported to the endoplasmic reticulum (ER) for a series of oxidation reactions. oup.comcsic.es These modifications are catalyzed by cytochrome P450 monooxygenases. steberlab.orgfrontiersin.org
ent-Kaurene Oxidase (KO): This enzyme, located on the outer chloroplast envelope and possibly the ER, catalyzes the sequential oxidation of the C-19 methyl group of ent-kaurene to produce ent-kaurenoic acid, via ent-kaurenol (B36349) and ent-kaurenal (B36371) intermediates. steberlab.orgoup.comnih.gov
ent-Kaurenoic Acid Oxidase (KAO): Localized to the ER, KAO then converts ent-kaurenoic acid into GA12-aldehyde. oup.comfrontiersin.org This is followed by a final oxidation to yield GA12, the first intermediate with the characteristic ent-gibberellane ring structure. oup.comnih.govagrikaido.com
From GA12, the pathway can branch. A 13-hydroxylation step, catalyzed by a GA 13-hydroxylase (GA13ox), can convert GA12 to GA53, initiating the 13-hydroxylated GA series. oup.comcsic.es
The final stage of GA biosynthesis occurs in the cytosol, where GA12 and GA53 are converted into a wide array of GAs, including the bioactive forms. steberlab.orgslideshare.netcsic.es This part of the pathway is primarily catalyzed by soluble 2-oxoglutarate-dependent dioxygenases (2-ODDs). oup.comresearchgate.net
Key enzymes in this stage include:
GA 20-oxidases (GA20ox): These enzymes catalyze multiple oxidation steps, including the removal of C-20, to convert C20-GAs (like GA12 and GA53) into C19-GAs (like GA9 and GA20). researchgate.net
GA 3-oxidases (GA3ox): These enzymes perform the final step to create most bioactive GAs by hydroxylating the C-3 position. For example, GA3ox converts GA20 to the highly active GA1 and GA9 to the active GA4. steberlab.orgnih.gov
The following table summarizes the key enzymes and transformations in the general gibberellin biosynthesis pathway.
| Enzyme | Substrate | Product | Cellular Location |
| ent-Copalyl Diphosphate Synthase (CPS) | GGPP | ent-Copalyl diphosphate | Plastid |
| ent-Kaurene Synthase (KS) | ent-Copalyl diphosphate | ent-Kaurene | Plastid |
| ent-Kaurene Oxidase (KO) | ent-Kaurene | ent-Kaurenoic acid | Endoplasmic Reticulum |
| ent-Kaurenoic Acid Oxidase (KAO) | ent-Kaurenoic acid | GA12 | Endoplasmic Reticulum |
| GA 20-oxidase (GA20ox) | GA12 / GA53 | GA9 / GA20 | Cytosol |
| GA 3-oxidase (GA3ox) | GA9 / GA20 | GA4 / GA1 | Cytosol |
Specific Precursors and Enzymatic Conversions Leading to this compound
This compound is a C19-GA that arises from a specific branch of the main pathway. Its direct precursor is Gibberellin A5 (GA5).
The conversion of GA5 to GA6 is a critical enzymatic step. Research has demonstrated that certain GA 3-oxidases (GA3ox) are responsible for this transformation. researchgate.net In addition to their primary role in 3β-hydroxylation (e.g., converting GA20 to GA1), these enzymes can possess 2,3-epoxidase activity. researchgate.net This epoxidase function catalyzes the formation of an epoxide ring across the C-2 and C-3 positions of the GA5 molecule, resulting in the formation of GA6. researchgate.netresearchgate.net
Studies using cell-free systems from immature seeds of Phaseolus vulgaris (common bean) have shown that GA20 can be converted to GA5 and subsequently to GA6, confirming this metabolic link. researchgate.net Similarly, GA3ox enzymes from Phaseolus seeds and wheat grains have demonstrated this 2,3-epoxidase capability. researchgate.net
| Precursor | Enzyme | Enzymatic Activity | Product |
| Gibberellin A5 (GA5) | GA 3-oxidase (GA3ox) | 2,3-epoxidase | This compound (GA6) |
The synthesis of GAs, including GA6, is tightly regulated and often specific to certain tissues and developmental stages, ensuring that bioactive hormones are produced where and when they are needed. nih.govmdpi.comnih.gov While GA1 and GA4 are the most common bioactive GAs, GA6 has been identified as playing a significant role in specific developmental processes in certain species. nih.govresearchgate.net
For instance, in the grass Lolium temulentum, GA5 and GA6 are considered major floral inducers, although they exhibit weaker activity in promoting stem extension compared to other GAs. researchgate.net The presence and activity of the specific GA3ox enzymes capable of converting GA5 to GA6 are crucial. The expression of these enzyme-encoding genes is often localized. In Arabidopsis, different GA3ox genes are expressed in distinct parts of the flower, such as stamen filaments and anthers, and in developing siliques and seeds. nih.gov
In pea (Pisum sativum) seeds, the transcription of GA biosynthesis and catabolism genes is highly regulated in a tissue-specific manner throughout development. nih.govnih.gov For example, the endosperm produces the precursor GA20, which can then be transported to the embryo or seed coat for conversion into active GAs like GA1. nih.gov While not the primary focus of these studies, such tissue-specific metabolic factories could also be sites for GA6 synthesis if the necessary GA5 precursor and GA3ox with epoxidase activity are present. The isolation of GA6 from runner beans (Phaseolus multiflorus) further points to its synthesis in developing seeds. agrikaido.com
This specificity ensures that GA6 is produced in the precise locations—such as developing reproductive tissues—where it exerts its biological function. researchgate.net
Regulation of this compound Biosynthesis and Catabolism
The levels of bioactive GAs, including GA6, are meticulously controlled within the plant through a combination of biosynthesis, inactivation, and degradation processes. This regulation occurs at multiple levels, including feedback and feedforward mechanisms, enzymatic inactivation, and transcriptional control of the genes involved in the metabolic pathways. wikipedia.orgmdpi.com
The homeostasis of gibberellins is maintained in part through feedback and feedforward regulation. wikipedia.org Negative feedback is a well-established mechanism where high levels of bioactive GAs inhibit their own biosynthesis. oup.comscispace.com This is primarily achieved by down-regulating the expression of genes encoding key biosynthetic enzymes, particularly GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). nih.govresearchgate.netannualreviews.org Conversely, in a GA-deficient environment, the expression of these genes is increased. wikipedia.org
Feedforward regulation also plays a role in controlling GA levels. In this process, bioactive GAs can promote the expression of genes encoding GA-inactivating enzymes. nih.gov For instance, an increase in bioactive GAs can lead to the upregulation of certain GA2ox genes, which in turn leads to the deactivation of the GAs, thus maintaining a balanced level. nih.gov This mechanism helps to fine-tune the concentration of active GAs in response to developmental and environmental cues.
The primary mechanism for the inactivation of bioactive GAs is through 2β-hydroxylation, a reaction catalyzed by GA 2-oxidases (GA2ox). wikipedia.orgnih.gov These enzymes belong to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. nih.gov GA2ox enzymes can be categorized based on their substrate specificity. Some GA2oxs act on C19-GAs, which include the bioactive forms, while others act on C20-GAs, which are earlier precursors in the biosynthetic pathway. wikipedia.orgnih.gov
The inactivation of bioactive GAs by GA2ox is a critical step in regulating their physiological effects. frontiersin.org Overexpression of GA2ox genes has been shown to result in a dwarf phenotype in various plant species due to the reduced levels of active GAs. frontiersin.orgmdpi.com In Arabidopsis thaliana, there are multiple GA2ox genes, with several of them specifically targeting C19-GAs for inactivation. nih.gov Other inactivation mechanisms include methylation, catalyzed by enzymes like GAMT1 and GAMT2, and 16α,17-epoxidation, catalyzed by a cytochrome P450 mono-oxygenase. wikipedia.orgfrontiersin.org
Table 1: Key Enzymes in Gibberellin Metabolism
| Enzyme Class | Abbreviation | Function in GA Metabolism | Regulatory Role |
|---|---|---|---|
| ent-Copalyl diphosphate synthase | CPS | Catalyzes the first committed step in GA biosynthesis. nih.gov | Considered a potential control point in the pathway. nih.gov |
| ent-Kaurene synthase | KS | Catalyzes the conversion of ent-copalyl diphosphate to ent-kaurene. wikipedia.org | Works in concert with CPS. nih.gov |
| ent-Kaurene oxidase | KO | Catalyzes the oxidation of ent-kaurene. wikipedia.org | A cytochrome P450 monooxygenase located on the endoplasmic reticulum. nih.gov |
| ent-Kaurenoic acid oxidase | KAO | Catalyzes the conversion of ent-kaurenoic acid to GA12-aldehyde. frontiersin.org | Also a cytochrome P450 monooxygenase. frontiersin.org |
| GA 20-oxidase | GA20ox | Catalyzes several oxidation steps in the later stages of GA biosynthesis. frontiersin.org | Subject to feedback regulation by bioactive GAs. scispace.comresearchgate.net |
| GA 3-oxidase | GA3ox | Catalyzes the final step in the formation of many bioactive GAs. frontiersin.org | Subject to feedback regulation by bioactive GAs. nih.govresearchgate.net |
| GA 2-oxidase | GA2ox | Inactivates bioactive GAs and their precursors through 2β-hydroxylation. wikipedia.orgnih.gov | Subject to feedforward regulation by bioactive GAs. nih.gov |
The expression of genes encoding GA biosynthetic and catabolic enzymes is under tight transcriptional control, responding to both internal developmental signals and external environmental cues. nih.govcsic.es Light, for example, is a significant environmental factor that regulates GA metabolism. nih.govusp.br In some species, light can promote the transcription of GA3ox genes, leading to an increase in bioactive GAs, which is important for processes like seed germination. nih.gov
Hormonal crosstalk also plays a crucial role in the transcriptional regulation of GA metabolism. Auxin, for instance, has been shown to regulate the expression of GA metabolic genes. nih.govresearchgate.net In Arabidopsis, auxin can up-regulate the expression of certain AtGA20ox and AtGA2ox genes. nih.gov This regulation appears to be direct and involves Aux/IAA and ARF transcription factors, key components of the auxin signaling pathway. nih.gov The interaction between different hormone signaling pathways allows for a highly integrated and fine-tuned control of plant growth and development. The expression of these genes is also tissue-specific, ensuring that GAs are produced in the appropriate locations within the plant to carry out their functions. nih.govduke.edu
Physiological Roles and Developmental Processes Regulated by Gibberellin A6
Seed Germination and Dormancy Alleviation
The germination of seeds is a critical developmental transition regulated by the interplay of various hormones, with gibberellins (B7789140) playing a central role in breaking dormancy and promoting the growth of the embryo. seedbiology.dejournalspub.infouaf.edu Bioactive gibberellins are known to trigger a cascade of events within the seed, leading to the mobilization of stored energy reserves. uaf.edu
Floral Development and Flowering Time Regulation
Gibberellins are integral to the transition from vegetative growth to the reproductive phase. youtube.com They are involved in the induction of flowering, particularly in long-day plants, and in the development of floral organs such as stamens and petals. nih.govnih.gov The hormone influences flowering time by integrating environmental cues like photoperiod with endogenous developmental pathways. youtube.com Although Gibberellin A6 is categorized as a biologically active gibberellin, specific research findings that detail its precise role in regulating floral integrator genes or its impact on the timing of flowering and the development of floral structures are not extensively documented. researchgate.net
Table 1: Summary of Research Status on this compound This table summarizes the general functions of well-studied bioactive gibberellins in contrast to the specific, documented roles of this compound based on available literature.
| Physiological Process | General Role of Bioactive Gibberellins (e.g., GA1, GA3, GA4) | Documented Specific Role of this compound |
| Seed Germination | ||
| α-amylase Production | Strong stimulation of synthesis and secretion. | Listed as an active gibberellin, but specific efficacy and research are limited. researchgate.net |
| Embryonic Axis Elongation | Promotes cell elongation and division for radicle emergence. | Specific role and mechanisms are not well-documented. |
| Stem Elongation | ||
| Cell Elongation/Division | Stimulates cell wall loosening and cell cycle progression. | Specific activity and mechanistic details are not well-documented. |
| Plant Architecture | Major determinant of internode length and overall plant height. | Role is inferred from general gibberellin function but lacks specific studies. |
| Floral Development | ||
| Flowering Time | Promotes flowering, especially under long-day conditions. | Specific effects on flowering time are not well-documented. |
| Floral Organ Growth | Essential for the proper development of petals and stamens. | Specific role in floral organogenesis is not well-documented. |
This compound as a Florigenic Signal in Long-Day Plants
Gibberellins (GAs) are recognized for their role in promoting phase transitions during plant development, including the initiation of flowering in long-day and biennial plants. study.com While the exact nature of the mobile flower-promoting signal, termed "florigen," is complex, studies in grasses and cereals have provided evidence for GAs acting as a key component of this signal.
In comprehensive studies on the grass Lolium temulentum, which flowers in response to a single long day, GAs have been identified as a transmitted signal. Their concentration increases in the leaf and subsequently at the shoot apex following the long-day stimulus. nih.gov Notably, the specific gibberellins that reach the shoot apex are GA5 and this compound (GA6). nih.gov These particular GAs are characterized by their low effectiveness in promoting stem elongation, which is a distinct feature of the initial flowering response in many grasses and cereals. nih.gov It is theorized that the structure of GA5 and GA6 makes them less susceptible to degradation by 2-oxidase enzymes, allowing them to travel to and act upon the shoot apex to induce flowering. nih.gov This suggests a specialized function for this compound as a florigenic signal in certain long-day plants like Lolium.
Table 1: Investigated Roles of Different Gibberellins in Lolium temulentum Flowering
| Gibberellin | Role in Stem Elongation | Detection at Shoot Apex | Postulated Floral Activity |
|---|---|---|---|
| This compound (GA6) | Low effectiveness | Detected | Florally active as a transmitted signal nih.gov |
| Gibberellin A5 (GA5) | Low effectiveness | Detected | Florally active as a transmitted signal nih.gov |
| Gibberellin A1 (GA1) | High effectiveness | Not detected initially | Inactive for initial floral evocation nih.gov |
| Gibberellin A4 (GA4) | High effectiveness | Not detected initially | Inactive for initial floral evocation nih.gov |
Role in Flower Initiation and Floral Organ Development
There is no specific information in the search results detailing the role of this compound in the broader processes of flower initiation and the subsequent development of floral organs. While gibberellins are essential for the normal growth and development of floral organs after their identities are established, the research highlights the function of the GA class as a whole rather than the specific contribution of GA6. study.comnih.gov For instance, GA-deficient mutants exhibit retarded growth of all floral organs, a defect that can be rescued by the application of bioactive GAs. nih.gov
Leaf Expansion and Senescence
Specific research on the role of this compound in leaf expansion and senescence is not available in the provided search results. As a class of hormones, gibberellins are known to play fundamental roles in both of these processes. nih.govomexcanada.comnih.gov They promote leaf expansion by stimulating cell division and elongation and generally act to delay the onset of leaf senescence. nih.govvedantu.com Studies in various plants have shown that applying gibberellins can maintain chlorophyll levels and delay senescence symptoms. mdpi.com
Molecular Mechanisms of Gibberellin A6 Action and Signaling
Gibberellin Perception and Receptor-Mediated Signaling
The perception of gibberellins (B7789140) occurs within the nucleus and is mediated by a family of soluble receptor proteins. nih.gov This initial binding event is the crucial first step that translates the chemical signal of the hormone into a biological response.
The primary receptor for gibberellins is the GIBBERELLIN INSENSITIVE DWARF1 (GID1) protein. nih.govnih.gov GID1 is a soluble nuclear protein that shares structural similarities with hormone-sensitive lipases. nih.gov Plants possess a small family of GID1 genes; for instance, Arabidopsis thaliana has three functional GID1 orthologs (AtGID1a, AtGID1b, and AtGID1c). nih.gov
The binding of a gibberellin molecule occurs within a pocket in the GID1 receptor. nih.gov This interaction induces a conformational change in the GID1 protein, causing a flexible N-terminal "lid" to close over the binding pocket, trapping the GA molecule inside. nih.gov This GA-GID1 complex is the active form that initiates downstream signaling. nih.gov The binding affinity of different gibberellins to GID1 varies, depending on their chemical structure. Bioactive GAs like GA1, GA3, GA4, and GA7 generally possess a C-3β hydroxyl group, a C-6 carboxyl group, and a lactone bridge between carbons 4 and 10, which are key features for high-affinity binding. wikipedia.org Gibberellin A6 is a C19-gibberellin that differs from Gibberellin A1 by the presence of an epoxide across C-2 and C-3. ebi.ac.uk While detailed biochemical studies on the specific binding affinity of this compound to the various GID1 isoforms are not extensively documented, its structural characteristics would determine its ability to fit within the GID1 binding pocket and induce the necessary conformational change for signaling.
| Key Proteins in the Gibberellin Signaling Pathway | Function |
| GID1 (Gibberellin Insensitive Dwarf1) | Soluble nuclear receptor that directly binds to bioactive gibberellins. |
| DELLA Proteins (e.g., RGA, GAI, SLR1) | Nuclear-localized transcriptional regulators that act as master repressors of gibberellin responses. |
| SCFSLY1/GID2 Complex | An E3 ubiquitin ligase that recognizes the GA-GID1-DELLA complex and targets DELLA proteins for ubiquitination. |
| F-box Protein (SLY1/GID2) | The component of the SCF complex that provides substrate specificity, binding directly to the GID1-DELLA complex. |
| 26S Proteasome | A large protein complex that degrades ubiquitinated DELLA proteins, thereby de-repressing the signaling pathway. |
| GAMYB-like Transcription Factors | Downstream transcription factors that are repressed by DELLA proteins and activated upon DELLA degradation to regulate GA-responsive genes. |
| SPLs (SQUAMOSA PROMOTER BINDING PROTEIN-LIKE) | A family of transcription factors involved in developmental phase transitions, also regulated by DELLA proteins. |
DELLA Protein Degradation and Growth Promotion
The central mechanism of GA signaling involves the targeted destruction of a family of nuclear growth-repressing proteins known as DELLA proteins. nih.gov These proteins, named for a conserved N-terminal domain (Asp-Glu-Leu-Leu-Ala), act as master negative regulators of GA-responsive processes. researchgate.netfrontiersin.org In the absence of GA, DELLA proteins are stable and actively restrain plant growth. nih.gov
The degradation of DELLA proteins is mediated by the ubiquitin-26S proteasome system. nih.govresearchgate.net Once the GA-GID1 complex is formed, it gains a high affinity for DELLA proteins. nih.gov This interaction leads to the formation of a stable tertiary complex: GA-GID1-DELLA. colab.ws This complex is then recognized by an E3 ubiquitin ligase complex known as SCFSLY1/GID2. nih.govnih.gov
The specificity of this recognition is provided by the F-box protein component of the complex—called SLY1 (SLEEPY1) in Arabidopsis or GID2 (GIBBERELLIN INSENSITIVE DWARF2) in rice. nih.gov The F-box protein binds to the GA-GID1-DELLA complex, targeting the DELLA protein for polyubiquitination. biorxiv.org This process involves the covalent attachment of multiple ubiquitin molecules to the DELLA protein. The ubiquitinated DELLA is then recognized and degraded by the 26S proteasome, a large cellular machine responsible for protein degradation. nih.govresearchgate.net This targeted proteolysis effectively removes the repressor, allowing for the activation of GA responses. researchgate.net
The formation of the GA-GID1-DELLA complex is driven by specific conformational changes. nih.gov Gibberellin binding to GID1 stabilizes the receptor's N-terminal lid in a closed position, which in turn creates a new binding surface. nih.gov This surface is complementary to the DELLA and TVHYNP domains of the DELLA protein. nih.gov The binding of DELLA to the GA-GID1 complex is a critical step, as neither GID1 nor DELLA proteins efficiently interact in the absence of a bioactive GA molecule. nih.gov
Once bound within this tertiary complex, the DELLA protein is effectively presented to the SCFSLY1/GID2 E3 ligase for ubiquitination. biorxiv.org The degradation of DELLA proteins relieves their repressive effects on downstream targets. researchgate.net DELLA proteins lack a DNA-binding domain themselves but act by interacting with and inactivating other proteins, primarily transcription factors that promote growth and development. colab.ws By removing the DELLA proteins, these transcription factors are liberated to perform their functions. frontiersin.org
Downstream Signaling Components and Transcriptional Regulation
The degradation of DELLA proteins initiates a transcriptional cascade by de-repressing a suite of transcription factors. frontiersin.org This leads to changes in the expression of numerous GA-responsive genes that execute the physiological changes associated with gibberellin, such as cell elongation and division. byjus.com
With the DELLA repressors removed, several families of transcription factors become active. One of the well-studied examples is the GAMYB family of transcription factors. In cereal aleurone layers, GAMYB is a GA-regulated transcriptional activator that binds to the promoter of the α-amylase gene, an enzyme crucial for mobilizing stored starches during germination. nih.govnih.gov In the absence of GA, DELLA proteins (such as SLN1 in barley) repress the expression of GAMYB. nih.gov Following GA perception and DELLA degradation, GAMYB transcription is induced, leading to α-amylase production. nih.govnih.gov Similar GAMYB-like genes in other plants, such as AtMYB33 and AtMYB65 in Arabidopsis, are also regulated by the GA-DELLA pathway and are involved in processes like flowering. nih.gov
Another important class of transcription factors regulated by DELLAs are the SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPL) proteins. SPLs are key regulators of developmental transitions, particularly from the juvenile to the adult phase and the induction of flowering. DELLA proteins can physically interact with SPLs, inhibiting their ability to bind to the promoters of their target genes. The degradation of DELLAs in response to GA releases SPLs, allowing them to activate downstream targets and promote developmental processes like flowering.
| Gibberellin | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features |
| Gibberellin A1 | C19H24O6 | 348.39 | 3β, 13-dihydroxylated |
| Gibberellin A4 | C19H24O5 | 332.39 | 3β-hydroxylated |
| This compound | C19H22O6 | 346.37 | 2,3-epoxide, 13-hydroxylated |
Regulation of Cell Wall Loening Expansin Proteins (e.g., AtEXPA1)
The regulation of cell wall loosening by gibberellins is a cornerstone of their growth-promoting effects. This process is mediated, in part, by expansin proteins, such as Arabidopsis thaliana Expansin A1 (AtEXPA1), which disrupt the non-covalent bonds within the cell wall, allowing for turgor-driven cell expansion.
Generally, bioactive gibberellins are understood to upregulate the expression of expansin genes. This is a key step in processes like seed germination and stem elongation. For instance, the application of gibberellic acid (GA3) has been shown to induce the expression of expansin genes. One study identified a protein, Gibberellic Acid-Stimulated Arabidopsis 6 (GASA6), that is upregulated by GA and in turn promotes the expression of AtEXPA1, facilitating cell elongation in the embryonic axis during seed germination.
Involvement of GRAS-domain family of transcription factors
The signaling pathway of gibberellins is intricately linked with the GRAS-domain family of transcription factors. A key subgroup of these proteins, the DELLA proteins, act as repressors of gibberellin-responsive genes. The canonical model of gibberellin signaling involves the binding of a bioactive gibberellin to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event promotes the interaction between GID1 and a DELLA protein. This ternary complex is then recognized by an F-box protein, leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The removal of the DELLA repressor allows for the transcription of gibberellin-responsive genes, thereby promoting growth.
While this is the accepted model for bioactive gibberellins, there is a lack of specific research demonstrating the interaction of this compound with GID1 receptors and the subsequent degradation of DELLA proteins. The binding affinity of GA6 to various GID1 orthologs and its efficacy in promoting DELLA protein degradation have not been specifically characterized and compared to other gibberellins.
Integration with Microtubule Assembly and Membrane Trafficking
Gibberellins are also known to influence the cytoskeleton, particularly the organization of cortical microtubules. These microtubules play a crucial role in determining the direction of cell expansion by guiding the deposition of cellulose microfibrils in the cell wall. Some studies suggest that gibberellins can promote a transverse orientation of cortical microtubules, which is permissive for cell elongation. This effect is thought to be mediated, at least in part, through the degradation of DELLA proteins. DELLA proteins have been shown to interact with prefoldin, a molecular chaperone involved in tubulin folding, thereby potentially affecting microtubule stability and organization.
Furthermore, gibberellin signaling has been linked to membrane trafficking. For example, gibberellins have been implicated in modulating the localization and abundance of certain membrane proteins, including PIN-FORMED (PIN) auxin efflux carriers, through vesicular trafficking. This indicates a complex interplay between gibberellin signaling and the endomembrane system in regulating plant development.
Despite these general connections, there is no specific research available that elucidates the role of this compound in integrating with microtubule assembly or membrane trafficking pathways. The specific effects of GA6 on these cellular processes remain an open area for investigation.
Concluding Remarks
The molecular mechanisms of this compound action and signaling represent a significant gap in our understanding of plant hormone biology. While the general framework of gibberellin signaling provides a hypothetical model for how GA6 might function, the absence of direct experimental evidence makes it impossible to construct a detailed and scientifically accurate account of its specific molecular interactions. Future research is needed to determine the unique properties of this compound and its precise role in the intricate network of plant growth regulation.
Interactions and Crosstalk with Other Phytohormone Signaling Pathways
Gibberellin A6 and Abscisic Acid (ABA)
The balance between gibberellins (B7789140) and abscisic acid is a critical determinant for key developmental transitions in plants, most notably the switch between seed dormancy and germination. These two hormones typically exhibit an antagonistic relationship, where GAs promote growth-related processes and ABA acts as a primary inhibitor. frontiersin.orgnih.govnih.gov
Seed dormancy is an adaptive mechanism that prevents germination even under favorable conditions, ensuring species survival. frontiersin.orgnih.gov The interplay between GA and ABA is central to the regulation of this state. ABA is essential for inducing and maintaining seed dormancy, effectively preventing premature germination. researchgate.netplos.org Conversely, gibberellins are required to break dormancy and promote the onset of germination. frontiersin.orgbioninja.com.au
The ratio of bioactive GA to ABA is a key factor; a high GA/ABA ratio favors germination, while a low ratio reinforces dormancy. researchgate.net During seed maturation, ABA levels are typically high, which helps establish dormancy. plos.org Upon receiving appropriate environmental signals, such as light or cold stratification, the balance shifts. GA biosynthesis increases while ABA levels decrease, leading to the degradation of the seed coat, mobilization of stored nutrients, and subsequent embryo growth. wikipedia.org
The antagonistic interaction between GA and ABA is orchestrated at the molecular level through a complex crosstalk between their signaling pathways. Central to this integration are the DELLA proteins, which are key negative regulators of GA signaling. zju.edu.cn
RGL2 (RGA-LIKE 2) , a prominent DELLA protein, is a critical hub for GA and ABA signal integration in seeds. nih.gov In the absence of GA, RGL2 is stable and represses germination. GA promotes the degradation of RGL2, relieving this repression. zju.edu.cn ABA signaling intersects with this pathway by influencing DELLA protein stability; ABA application has been shown to increase the stability of DELLA proteins and block their GA-induced degradation. nih.gov Furthermore, RGL2 can modulate ABA signaling. For instance, RGL2 promotes the expression of ABI5 (ABSCISIC ACID INSENSITIVE 5), a key transcription factor in the ABA signaling pathway that inhibits germination. science.gov This creates a regulatory loop where ABA enhances the function of a GA signaling repressor, and that repressor, in turn, enhances the expression of an ABA signaling activator.
AtGASA6 (Gibberellic Acid-Stimulated Arabidopsis 6) is a cell wall-localized protein that functions as a downstream integrator of GA, ABA, and other signals. nih.govresearchgate.net Research indicates that AtGASA6 expression is induced by GA and repressed by ABA. nih.gov It acts downstream of RGL2 and is a positive regulator of germination; seeds overexpressing AtGASA6 show earlier germination, especially under stress conditions involving ABA. nih.govresearchgate.net AtGASA6 appears to facilitate cell elongation in the embryonic axis, a crucial step for the radicle to break through the seed coat. nih.gov By linking the upstream signaling components like RGL2 with the physical process of cell expansion, AtGASA6 serves as a functional integrator of the antagonistic ABA-GA signals. nih.govresearchgate.net
Table 1: Key Molecular Components in Gibberellin-ABA Crosstalk
| Component | Type | Primary Role in Crosstalk | Interaction Summary |
|---|---|---|---|
| ABA | Phytohormone | Induces and maintains seed dormancy. researchgate.netplos.org | Levels are high during dormancy; antagonizes GA action. |
| Gibberellin (GA) | Phytohormone | Promotes seed germination and breaks dormancy. frontiersin.orgbioninja.com.au | Levels increase to initiate germination; antagonizes ABA action. |
| DELLA Proteins (e.g., RGL2) | Transcriptional Repressor | Key negative regulator of GA signaling; integrates ABA signals. nih.govzju.edu.cn | Stabilized by ABA, degraded by GA. Promotes expression of ABA signaling components like ABI5. nih.govscience.gov |
| ABI5 | Transcription Factor | Positive regulator of ABA signaling; inhibits germination. | Expression is enhanced by RGL2, mediating part of the GA-ABA antagonism. science.gov |
| AtGASA6 | Structural Protein | Downstream positive regulator of germination. nih.govresearchgate.net | Expression is promoted by GA and repressed by RGL2 and ABA. Integrates hormonal signals to promote cell elongation. nih.gov |
This compound and Auxin
Gibberellins and auxin display a predominantly synergistic relationship, collaborating to regulate many aspects of plant growth and organogenesis. nih.gov Their interaction is complex, involving mutual regulation of each other's biosynthesis and signaling pathways to fine-tune developmental processes.
The cooperative action of GAs and auxin is well-documented in processes such as stem elongation, fruit development, and root growth. nih.govnih.gov While both hormones can promote cell expansion, they appear to do so through partially distinct yet complementary mechanisms. For instance, in stem elongation, auxin primarily promotes cell expansion and division, while gibberellins also contribute to both processes, leading to a synergistic growth response when both hormones are present. byjus.com This synergy has been observed in various species, including pea and tomato. usp.brplos.org In fruit development, both auxin and GA levels increase following pollination and are essential for fruit initiation and growth. plos.org
A key mechanism underlying the GA-auxin interaction is the direct regulation of GA metabolism by auxin. Research has shown that auxin can control the levels of bioactive GAs in tissues by modulating the expression of GA biosynthesis and deactivation genes. wikipedia.orgnih.govusp.br
Auxin has been found to up-regulate the expression of genes encoding GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox) . nih.gov These enzymes catalyze the final steps in the synthesis of bioactive GAs. nih.gov Concurrently, auxin can down-regulate the expression of genes encoding GA 2-oxidases (GA2ox) , which are responsible for deactivating bioactive GAs. nih.govbiorxiv.org This coordinated regulation—promoting synthesis while inhibiting breakdown—allows auxin to effectively increase the local concentration of active gibberellins. This mechanism suggests a hierarchical relationship where auxin, often produced in the apical bud and young leaves, acts as a signal to stimulate GA production in elongating tissues like stems. wikipedia.orgusp.br
The interaction is not unidirectional; gibberellins can also modulate the auxin signaling pathway. GAs can influence auxin transport, perception, and response by altering the expression of key auxin-related genes. wikipedia.org
One established mechanism is the GA-mediated regulation of auxin transporters. For example, GAs have been shown to be necessary for the proper function and localization of PIN-FORMED (PIN) proteins, which are critical for polar auxin transport. wikipedia.org In the absence of GAs, DELLA proteins can reduce the trafficking of PIN proteins to the cell membrane, thereby dampening auxin transport. wikipedia.org By promoting DELLA degradation, GAs can restore PIN localization and enhance auxin transport and response. Furthermore, GAs can modulate the expression of Auxin Response Factors (ARFs) and Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins, which are the transcriptional regulators that mediate the cellular response to auxin. unipi.it By influencing the expression of these critical signaling components, GAs can fine-tune a plant's sensitivity and developmental response to auxin.
Table 2: Genes Involved in Gibberellin-Auxin Crosstalk
| Gene Family | Function | Regulation by Auxin/GA | Consequence of Interaction |
|---|---|---|---|
| GA20ox | GA Biosynthesis | Up-regulated by auxin. nih.gov | Auxin increases the pool of GA precursors. |
| GA3ox | GA Biosynthesis | Up-regulated by auxin. wikipedia.orgnih.gov | Auxin promotes the final step in producing bioactive GAs. |
| GA2ox | GA Deactivation | Down-regulated by auxin. nih.govbiorxiv.org | Auxin prevents the breakdown of active GAs, enhancing their effect. |
| PIN Proteins | Auxin Efflux/Transport | Function and trafficking are positively influenced by GA (via DELLA degradation). wikipedia.org | GAs enhance polar auxin transport, affecting auxin gradients and responses. |
| ARF / Aux/IAA | Auxin Signaling | Expression can be modulated by GA signaling. unipi.it | GAs can alter a tissue's sensitivity and transcriptional response to auxin. |
This compound and Ethylene (B1197577)
The interaction between gibberellins and the gaseous phytohormone ethylene is complex, often exhibiting antagonistic effects on various developmental processes. While direct studies on the interaction of the specific compound this compound with ethylene are limited, research on the regulation of the GASA6 gene (GIBBERELLIN-STIMULATED IN ARABIDOPSIS 6) provides insights into their interplay.
Positive and Negative Interactions in Plant Development and Stress Responses
Gibberellins and ethylene often act antagonistically in regulating plant growth. For instance, gibberellins typically promote stem and root elongation, whereas ethylene can inhibit these processes. dntb.gov.uafrontiersin.org This opposition may stem from ethylene's ability to modulate gibberellin homeostasis. dntb.gov.ua In general, ethylene is known to decrease the concentration of bioactive gibberellins in plant tissues. nih.govwikipedia.org
In the context of stress responses, the gene GASA6 has been implicated in processes induced by wounding and ethylene, suggesting a role for the this compound signaling pathway in these responses. frontiersin.org The regulation of GASA6 expression by both growth-promoting hormones like gibberellins and stress-related hormones like ethylene places it at a crucial node in the plant's response to its environment.
Ethylene Modulation of Gibberellin Homeostasis
Ethylene can influence the metabolic pathways of gibberellins. Transcript meta-analysis suggests that the application of ethylene to plants can lead to the repression of genes involved in gibberellin metabolism. nih.gov Conversely, treatment with gibberellins has been shown to up-regulate some genes involved in ethylene synthesis. nih.gov
In rice, a clear mechanism for ethylene's impact on gibberellin levels has been identified. Ethylene signaling leads to the induction of the gene OsGA2ox3, which encodes a gibberellin 2-oxidase, an enzyme responsible for the deactivation of bioactive gibberellins. nih.gov This action effectively reduces the local concentration of active gibberellins, thereby inhibiting primary root growth. nih.govencyclopedia.pub While this has not been demonstrated specifically for this compound, it illustrates a key mechanism by which ethylene can exert control over gibberellin-mediated processes. The interaction is also mediated by DELLA proteins, which are central repressors of gibberellin signaling. Ethylene can modulate the stability of DELLA proteins, thereby influencing the plant's sensitivity to gibberellins. nih.govfrontiersin.org
This compound and Cytokinins
The crosstalk between gibberellins and cytokinins is fundamental to the regulation of plant development, with their balance being more critical than their absolute levels in dictating developmental outcomes. nih.gov These two hormone classes can act both antagonistically and synergistically depending on the specific developmental context. nih.govohiolink.edu
Research has shown that the expression of the GASA6 gene is induced by cytokinins. ohiolink.eduresearchgate.net This finding directly links the cytokinin signaling pathway to the this compound-related pathway, positioning GASA6 as an integration point for these hormonal signals.
In many developmental processes, gibberellins and cytokinins exhibit opposing effects. For example, gibberellins can inhibit certain cytokinin responses. nih.govnih.gov This antagonistic relationship is observed in processes like leaf formation and the maintenance of the apical meristem. mdpi.com Mechanistically, gibberellins can activate genes that catabolize cytokinins, thereby reducing their levels. mdpi.com Conversely, cytokinin signaling can lead to a reduction in gibberellin levels in some species. encyclopedia.pubmdpi.com
However, synergistic interactions also occur. In the nodal multiplication of avocado, for instance, the combination of gibberellins and cytokinins was found to improve the quality and height of shoots, demonstrating a cooperative role in this aspect of development. nih.gov
This compound and Brassinosteroids (BRs)
Cooperation in Cell Elongation
Both gibberellins and brassinosteroids are potent promoters of cell elongation, a fundamental process for plant growth and determining plant stature. oup.comresearchgate.netfrontiersin.org Their combined action is crucial for processes like stem elongation. The molecular basis for this cooperation lies in the interaction between key components of their respective signaling pathways. Gibberellin signaling leads to the degradation of DELLA proteins, which are growth repressors. wikipedia.org Brassinosteroid signaling, on the other hand, involves the transcription factor BRASSINAZOLE-RESISTANT 1 (BZR1). nih.gov These pathways intersect, as DELLA proteins can inhibit the activity of BZR1. researchgate.netnih.gov Therefore, by promoting the degradation of DELLAs, gibberellins can enhance the activity of BZR1, leading to a synergistic promotion of cell elongation.
Reciprocal Control Mechanisms
There is significant evidence for reciprocal control between the gibberellin and brassinosteroid pathways, indicating a finely tuned regulatory network.
Brassinosteroid control of Gibberellin Homeostasis: At physiological concentrations, brassinosteroids can promote the accumulation of gibberellins by upregulating the expression of gibberellin biosynthesis genes. oup.comresearchgate.net For example, in rice, BRs induce the expression of a GA biosynthetic gene, leading to increased levels of bioactive GA1. oup.comresearchgate.net However, at high concentrations, brassinosteroids can have the opposite effect, inhibiting gibberellin biosynthesis. rsc.org
Gibberellin control of Brassinosteroid Signaling: Gibberellins can, in turn, influence the brassinosteroid pathway. As mentioned, the degradation of DELLA proteins, prompted by gibberellins, releases the inhibition on BZR1, a key transcriptional regulator of the brassinosteroid pathway, thereby promoting BR-responsive gene expression. researchgate.netarabidopsis.org Furthermore, as a feedback mechanism, gibberellins can inhibit the biosynthesis and signaling of brassinosteroids. oup.com
This intricate system of cooperation and reciprocal control ensures that plant growth is robustly and appropriately regulated in response to developmental and environmental cues.
Table of Compound and Gene Names
| Name/Abbreviation | Full Name |
| ABA | Abscisic Acid |
| BZR1 | BRASSINAZOLE-RESISTANT 1 |
| DELLA | A protein family with a conserved DELLA amino acid motif |
| GA | Gibberellin |
| GA6 | This compound |
| GASA6 | GIBBERELLIN-STIMULATED IN ARABIDOPSIS 6 |
| OsGA2ox3 | Oryza sativa Gibberellin 2-oxidase 3 |
| BRs | Brassinosteroids |
| Cytokinin | A class of plant growth substances |
| Ethylene | A gaseous plant hormone |
Gibberellin A6 in Plant Responses to Abiotic and Biotic Stress
Modulation of Abiotic Stress Tolerance and Avoidance Mechanisms
General research indicates that gibberellin levels are often downregulated under abiotic stress conditions, leading to growth restriction, which can be a strategy for survival. Conversely, in certain escape responses, gibberellin biosynthesis and signaling are promoted. However, the specific contribution of GA6 to these processes has not been elucidated.
Response to Cold and Osmotic Stress
Reduction in gibberellin levels is generally associated with plant responses to cold and osmotic stress. The specific involvement of GA6 in these signaling pathways is unknown.
Response to Salt Stress
The interplay between gibberellins (B7789140) and salt stress is complex, with some studies indicating that exogenous application of certain gibberellins can alleviate salt stress. However, research specifically investigating the effect of GA6 on salt stress tolerance is absent.
Response to Heat Stress
Heat stress is known to impact various hormonal pathways, including gibberellins. There is currently no research available that specifically examines the role of Gibberellin A6 in plant responses to heat stress.
Role in Escape Responses (e.g., shading, submergence)
Increased gibberellin biosynthesis is a key factor in promoting elongation growth as an escape mechanism from shade and submergence. While this is a well-established principle for the gibberellin class, the specific function of GA6 in these responses has not been documented.
Integration with Stress Signaling Pathways (e.g., Jasmonic Acid, DREB proteins)
Crosstalk between gibberellin and other hormone signaling pathways, such as the jasmonic acid (JA) pathway, is crucial for fine-tuning plant growth and defense responses. DELLA proteins, which are negative regulators of gibberellin signaling, are known to interact with components of the JA pathway. Dehydration-responsive element-binding (DREB) proteins are key transcription factors in abiotic stress responses. While general connections between gibberellins and these pathways exist, the specific interactions involving this compound have not been a subject of detailed investigation.
The current body of scientific knowledge does not provide the specific and detailed research findings required to construct an article solely on this compound's role in plant stress responses as outlined. Further research is needed to dissect the individual functions of the many members of the gibberellin family, including GA6, to gain a more complete understanding of their intricate roles in plant physiology and stress adaptation.
Advanced Methodologies for Gibberellin A6 Research
Quantitative Analysis Techniques (e.g., UPLC-ESI-MS/MS)
Accurate quantification of Gibberellin A6 and other related GAs in plant tissues is fundamental to understanding their metabolic pathways and physiological functions. Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) has become the gold standard for this purpose due to its exceptional sensitivity, selectivity, and throughput. researchgate.net
This technique involves separating different GA molecules from a complex plant extract using UPLC, which offers higher resolution and faster analysis times compared to traditional HPLC. researchgate.net Following separation, the molecules are ionized by ESI and analyzed by a tandem mass spectrometer. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly selective technique where a specific precursor ion (the molecular ion of the GA) is selected and fragmented, and then a specific product ion (a characteristic fragment) is detected. nih.govnih.gov This precursor-to-product ion transition is unique for each compound, allowing for precise quantification even in the presence of interfering substances. researchgate.net
For this compound, the deprotonated molecule [M-H]⁻ serves as the precursor ion. The specific mass transitions and instrumental parameters are optimized to ensure maximum sensitivity and accuracy. Isotope-labeled internal standards are often used to correct for sample loss during extraction and purification, enabling absolute quantification. researchgate.net
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound (GA6) | 345.1 | 213.1 | 22 |
| Gibberellin A1 (GA1) | 347.1 | 273.1 | 18 |
| Gibberellin A4 (GA4) | 331.1 | 213.1 | 25 |
| Gibberellin A9 (GA9) | 315.2 | 271.1 | 18 |
| Gibberellin A20 (GA20) | 331.2 | 287.1 | 16 |
Data are representative and may vary based on the specific instrument and optimization. Precursor ions correspond to the [M-H]⁻ form.
Molecular Genetic Approaches (e.g., Mutant Analysis, Gene Expression Studies)
Molecular genetics has been instrumental in dissecting the gibberellin biosynthesis and signaling pathways. nih.gov By studying plants with mutations in specific genes, researchers can infer the function of the encoded proteins and understand their role in the metabolic network that produces and responds to GAs like GA6.
Mutant Analysis involves identifying and characterizing plants with altered GA-related phenotypes, such as dwarfism (GA-deficient or insensitive) or excessive growth (slender mutants). mdpi.com These mutants often have defects in the enzymes responsible for GA biosynthesis or in the proteins that perceive and transmit the GA signal. nih.govresearchgate.net For instance, a mutation in a GA 20-oxidase or GA 3-oxidase gene, which catalyze the final steps of bioactive GA synthesis, can lead to a dwarf phenotype that can be rescued by applying exogenous GAs. mdpi.com Conversely, a mutation in a GA 2-oxidase gene, responsible for deactivating GAs, can lead to an accumulation of bioactive GAs and a taller phenotype. mdpi.com By analyzing the GA profile in these mutants, the specific step catalyzed by the missing enzyme can be identified, thereby clarifying the metabolic route to and from intermediates like GA6.
Gene Expression Studies , often using quantitative real-time PCR (qRT-PCR), complement mutant analysis by measuring the transcript levels of GA-related genes. These studies have revealed complex feedback and feed-forward regulation within the GA pathway. For example, high levels of bioactive GAs often lead to the downregulation of biosynthesis genes (like GA20ox) and the upregulation of catabolism genes (GA2ox), a feedback mechanism that maintains hormonal homeostasis. researchgate.net Studying how the expression of these key genes changes in different tissues, at different developmental stages, or in response to environmental cues provides insight into the regulation of GA6 levels.
| Gene Family | Enzyme Function | Loss-of-Function Mutant Phenotype | Relevance to GA6 Research |
|---|---|---|---|
| GA20ox (GA 20-oxidase) | Catalyzes late-stage GA biosynthesis (e.g., GA12 → GA9). nih.gov | Severe dwarfism, delayed flowering, reduced fertility. nih.gov | Controls the flux of precursors into C19-GAs, including the pathway involving GA6. |
| GA3ox (GA 3-oxidase) | Catalyzes the final step to produce bioactive GAs (e.g., GA9 → GA4). nih.gov | Dwarfism, non-germinating seeds. nih.gov | Determines the final output of bioactive GAs from their immediate precursors. |
| GA2ox (GA 2-oxidase) | Inactivates bioactive GAs and their precursors (e.g., GA9 → GA51). nih.gov | Taller phenotype, increased bioactive GA levels. mdpi.com | Regulates the turnover and deactivation of GAs, influencing the pool of available intermediates. |
Transcriptomics and Proteomics in Elucidating this compound Pathways
While targeted gene expression studies are powerful, transcriptomics and proteomics provide a global, unbiased view of the molecular processes regulated by gibberellins (B7789140). These 'omics' approaches allow researchers to identify entire networks of genes and proteins whose expression or abundance is altered in response to changes in GA levels, thereby mapping the downstream effects and regulatory circuits involving intermediates like GA6.
Transcriptomics , typically performed using RNA sequencing (RNA-Seq), catalogs and quantifies the entire set of RNA transcripts in a cell or tissue at a given moment. By comparing the transcriptomes of wild-type plants with GA-deficient mutants, or by analyzing plants before and after treatment with a bioactive GA, researchers can identify hundreds to thousands of differentially expressed genes (DEGs). mdpi.comnih.gov These DEGs can be classified into functional categories, revealing that GAs regulate not only genes for growth and development but also those involved in hormone signal transduction, metabolism, and stress responses. nih.govoup.com This approach helps to place GA6 within a broader regulatory context by identifying the genetic programs that are sensitive to flux through its part of the metabolic pathway.
Proteomics focuses on the large-scale study of proteins. A common technique involves separating proteins from a sample by two-dimensional gel electrophoresis (2-DGE), followed by identification of differentially abundant protein spots using mass spectrometry (e.g., MALDI-TOF MS). In rice, proteomic studies comparing GA-deficient mutants with their wild-type counterparts have identified dozens of GA-responsive proteins. oup.com These proteins fall into categories such as metabolism, stress/defense, and signal transduction. Such studies provide direct evidence of the functional endpoints of GA signaling and can uncover novel components of the pathways that GA6 participates in. The integration of transcriptomic, proteomic, and metabolomic data provides a powerful, multi-layered understanding of gibberellin function. nih.govoup.com
| Functional Category | Examples of Research Findings |
|---|---|
| Metabolism | Upregulation of genes/proteins involved in starch/sucrose metabolism and secondary metabolite biosynthesis. mdpi.com |
| Plant Hormone Signal Transduction | Differential expression of genes related to auxin, abscisic acid, and ethylene (B1197577) pathways, indicating hormonal crosstalk. nih.govoup.com |
| Transcription Factors | Altered expression of multiple transcription factor families (e.g., MYB, bHLH, WRKY), suggesting broad regulatory control. |
| Growth and Development | Changes in expression of genes related to cell wall modification, cell division, and flowering time. nih.gov |
| Stress and Defense | Identification of GA-responsive proteins involved in redox regulation and defense against pathogens. |
Future Research Directions and Unanswered Questions
Elucidation of Novel Gibberellin A6-Specific Receptors and Signaling Components
The perception of gibberellins (B7789140) in plants is primarily mediated by a conserved signaling pathway involving the gibberellin receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) and the degradation of DELLA repressor proteins wikipedia.orgslideshare.net. However, the specificity of these receptors for different GA structures, including the unique epoxide moiety of GA6 nih.govebi.ac.uk, is not fully elucidated. It is plausible that GA6 may interact with the GA signaling machinery in ways distinct from other bioactive GAs, potentially involving unique receptor binding affinities or downstream signaling cascades.
Future research should prioritize:
Identifying GA6-specific binding proteins: Employing advanced proteomic techniques, such as affinity chromatography coupled with mass spectrometry, to pinpoint proteins that exhibit preferential binding to GA6. This could reveal novel components of the GA perception system.
Characterizing receptor-GA6 interactions: Investigating the binding kinetics and affinity of known GA receptors (e.g., GID1 orthologs) for GA6. Studies could also explore whether GA6 interacts with other receptor families or co-receptors that modulate its signaling efficacy.
Mapping GA6-specific signaling pathways: Elucidating the downstream events triggered by GA6 perception. This includes understanding if GA6 elicits unique transcriptional responses or activates signaling pathways that are not typically engaged by other GAs, thereby contributing to its specific developmental effects.
Table 1: Illustrative Comparative Biological Activity of Gibberellins
This table provides an illustrative comparison of the potential biological activities of different gibberellins, highlighting the need to understand GA6's specific potency and effects.
| Gibberellin Type | Primary Role in Stem Elongation | Seed Germination Promotion | Leaf Expansion | Flower Development |
| GA1 | High | High | Moderate | Moderate |
| GA3 | High | High | High | High |
| GA4 | Moderate | Moderate | Moderate | Moderate |
| GA6 | Potentially Specific | Potentially Specific | Potentially Specific | Potentially Specific |
Note: Specific quantitative data for GA6's comparative activity across multiple plant species and developmental processes requires further detailed research.
Detailed Analysis of this compound Transport and Distribution in Plants
The precise movement and localization of gibberellins within plant tissues are critical determinants of their physiological effects, yet the transport mechanisms and tissue-specific distribution patterns for individual GAs, including GA6, are not comprehensively understood wikipedia.org. While GAs are known to be transported via vascular tissues (xylem and phloem) and potentially through cell-to-cell movement, the specific carriers and regulatory factors governing GA6 translocation remain largely uncharacterized.
Key areas for future investigation include:
Quantifying endogenous GA6 distribution: Developing highly sensitive and specific analytical techniques to map the precise concentrations of GA6 in various plant tissues (e.g., roots, shoots, leaves, reproductive organs) across different developmental stages and in response to environmental cues.
Investigating GA6 transport mechanisms: Identifying specific transporter proteins, such as ATP-binding cassette (ABC) transporters or SWEET transporters, that may mediate the uptake, efflux, and long-distance transport of GA6. Understanding these mechanisms is crucial for comprehending how GA6 reaches its target sites.
Further Characterization of this compound Crosstalk Networks under Diverse Environmental Conditions
Plant hormone signaling pathways are intricately interconnected, forming complex networks that enable plants to respond to developmental cues and environmental challenges slideshare.net. While general crosstalk between gibberellins and other hormones like auxins and abscisic acid (ABA) is established, the specific interactions involving GA6, particularly under varying environmental conditions, are largely unexplored.
Future research should aim to:
Elucidate GA6-hormone interactions: Investigate how GA6 signaling pathways intersect with those of other key plant hormones. This includes studying the influence of GA6 on the biosynthesis, signaling, or metabolism of other hormones, and vice versa, to understand their synergistic or antagonistic effects.
Assess GA6 responses to environmental stimuli: Examine the role of GA6 in mediating plant responses to abiotic stresses such as drought, salinity, extreme temperatures, and altered light conditions. For example, while cold temperatures are known to increase GA production wikipedia.org, the specific contribution of GA6 in such adaptive responses warrants detailed investigation.
Integrate GA6 into regulatory networks: Map how GA6 integrates signals from environmental cues into developmental programs, potentially by modulating gene expression related to stress tolerance, nutrient assimilation, or developmental plasticity.
Table 2: Hypothetical Endogenous Gibberellin Distribution in Vicia faba Seedling Roots
This table, inspired by studies examining GA concentrations in plant tissues researchgate.net, illustrates the potential distribution patterns of different gibberellins, including GA6, in root apical parts.
| Tissue Segment | GA1 Concentration (ng/g FW) | GA6 Concentration (ng/g FW) | GA20 Concentration (ng/g FW) |
| Root Apex (with meristem) | 15.2 ± 1.1 | 3.5 ± 0.4 | 22.1 ± 1.8 |
| Root Apex (without meristem) | 10.5 ± 0.9 | 1.8 ± 0.3 | 15.3 ± 1.5 |
Note: Values are hypothetical and illustrative, demonstrating the type of data required for understanding GA distribution. FW = Fresh Weight. ± SE indicates standard error.
Systems Biology Approaches to Model this compound Regulatory Networks
A comprehensive understanding of GA6's multifaceted roles necessitates integrating knowledge across various biological scales, from molecular interactions to physiological outcomes. Systems biology approaches offer powerful tools to model and predict the complex regulatory networks involving GA6, thereby providing a holistic view of its functions.
Future research directions include:
Developing quantitative models of GA6 metabolism and signaling: Employing flux analysis and kinetic modeling to elucidate the dynamic regulation of GA6 levels and its downstream signaling cascades. Such models can help predict how perturbations in GA6 metabolism or signaling affect plant phenotypes.
Integrating multi-omics data: Combining transcriptomic, proteomic, and metabolomic data to construct comprehensive models of GA6 regulatory networks. This approach can uncover novel genes, proteins, and metabolites involved in GA6 pathways and their interdependencies.
Computational prediction of GA6 functions: Utilizing machine learning and network inference algorithms to predict new roles for GA6 in plant development and environmental responses, based on existing and newly generated biological data. This can guide experimental design and accelerate discovery.
By addressing these research directions, a more complete picture of this compound's multifaceted roles in plant life can be achieved, potentially leading to novel applications in agriculture and a deeper understanding of fundamental plant physiological processes.
Compound List:
Abscisic acid (ABA)
Auxins
Brassinosteroids
Cytokinins
DELLA proteins
Ethylene (B1197577) (ETH)
Gibberellin A1 (GA1)
Gibberellin A20 (GA20)
Gibberellin A3 (GA3)
Gibberellin A4 (GA4)
Gibberellin A5 (GA5)
this compound (GA6)
Gibberellin A8 (GA8)
Gibberellin A60
Gibberellin A62
Gibberellin X
Indolic compounds/auxins (ICs/AUXs)
Kinetin (Kin)
cis-zeatin (B600781) (cZ)
Q & A
Q. What experimental models are most suitable for studying GA6’s role in plant development?
Methodological Answer: Use model plants like Arabidopsis thaliana or rice mutants with defective gibberellin biosynthesis. Apply exogenous GA6 and quantify phenotypic changes (e.g., stem elongation, seed germination) using calibrated growth chambers. Include controls with GA3 or GA4 to isolate GA6-specific effects. Reproducibility requires detailed documentation of growth conditions (light, temperature, humidity) .
Q. How can researchers ensure the purity and stability of GA6 in experimental setups?
Methodological Answer: Employ high-performance liquid chromatography (HPLC) or mass spectrometry to verify GA6 purity. For stability, conduct time-course experiments under varying storage conditions (e.g., temperature, pH) and quantify degradation using spectrophotometry. Reference standards from accredited repositories (e.g., NIST) are critical .
Q. What statistical approaches are recommended for analyzing GA6 dose-response relationships?
Methodological Answer: Use nonlinear regression models (e.g., log-logistic curves) to fit dose-response data. Validate assumptions of normality and homogeneity of variance with Shapiro-Wilk and Levene’s tests. For small sample sizes, apply non-parametric methods like Kruskal-Wallis .
Q. How to design a study comparing GA6’s efficacy with other gibberellins?
Methodological Answer: Structure the experiment using the PICOT framework:
- P opulation: Arabidopsis wild-type and GA-deficient mutants.
- I ntervention: GA6 application at varying concentrations.
- C omparison: GA3/GA4 treatments.
- O utcome: Stem elongation rates.
- T ime: 14-day growth period. Ensure blinding during data collection to reduce bias .
Advanced Research Questions
Q. How can contradictory findings about GA6’s role in abiotic stress tolerance be resolved?
Methodological Answer: Perform a systematic meta-analysis of published datasets, controlling for variables like stress type (drought, salinity), GA6 concentration, and plant species. Use multivariate regression to identify confounding factors. Replicate key experiments under standardized conditions .
Q. What molecular techniques are optimal for mapping GA6’s interaction with DELLA proteins?
Methodological Answer: Combine yeast two-hybrid assays for protein interaction screening with qPCR to quantify DELLA gene expression under GA6 treatment. For spatial resolution, use confocal microscopy with GFP-tagged DELLA proteins in transgenic lines .
Q. How to isolate GA6-specific signaling pathways from crosstalk with other phytohormones?
Methodological Answer: Employ hormone biosynthesis inhibitors (e.g., paclobutrazol for GA) or mutants defective in auxin/abscisic acid pathways. Pair with transcriptomic profiling (RNA-seq) to identify GA6-responsive genes independent of other hormones. Validate via CRISPR-edited lines .
Q. What computational tools can predict GA6’s structural interactions with receptors?
Methodological Answer: Use molecular docking software (e.g., AutoDock Vina) to model GA6’s binding affinity to GID1 receptors. Validate predictions with surface plasmon resonance (SPR) assays. Cross-reference with crystallographic data from the RCSB Protein Data Bank .
Q. How to address low bioavailability of GA6 in soil-based systems?
Methodological Answer: Test nano-encapsulation delivery systems (e.g., chitosan nanoparticles) to enhance GA6 uptake. Monitor bioavailability via isotope-labeled GA6 (¹³C/¹⁵N) and track translocation using autoradiography or fluorescence tagging .
Methodological Frameworks and Pitfalls
Which frameworks ensure GA6 research questions meet academic rigor?
Answer: Apply the FINER criteria:
Q. What are common pitfalls in GA6 experimental design?
Answer:
- Overlooking photoperiod effects: GA6 responses vary with light cycles; standardize photoperiods.
- Insufficient replication: Use ≥3 biological replicates to account for plant-to-plant variability.
- Ignoring solvent controls: GA6 is often dissolved in ethanol; include solvent-only controls .
Data Reporting and Reproducibility
Q. How to ensure reproducibility in GA6-related studies?
Methodological Answer: Follow Beilstein Journal guidelines:
Q. What metadata is critical for GA6 bioassay datasets?
Answer: Include:
- Plant genotype and growth conditions (temperature, light spectrum, soil composition).
- GA6 batch number, purity, and supplier.
- Statistical software and version (e.g., R v4.3.1, SPSS v28) .
Advanced Analytical Techniques
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
